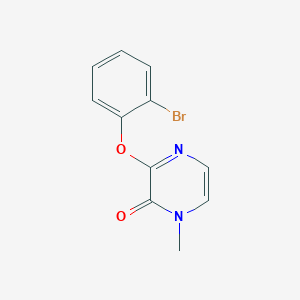

3-(2-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one

Description

3-(2-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one (CAS: 1411329-52-6) is a heterocyclic compound featuring a 1,2-dihydropyrazin-2-one core substituted with a methyl group at position 1 and a 2-bromophenoxy moiety at position 2. This compound is primarily utilized as a building block in medicinal chemistry and organic synthesis due to its structural versatility . The bromine atom at the ortho position of the phenoxy group enhances its reactivity in cross-coupling reactions, making it valuable for constructing complex molecules. Its molecular formula is C₁₁H₁₀BrN₂O₂, with a molecular weight of 297.12 g/mol.

Properties

IUPAC Name |

3-(2-bromophenoxy)-1-methylpyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-14-7-6-13-10(11(14)15)16-9-5-3-2-4-8(9)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLHQLUIHQTMTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)OC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for Pyrazinones

Pyrazinones, including 1,2-dihydropyrazin-2-ones, are commonly synthesized from acyclic precursors such as α-amino ketones, α-amino aldehydes, and α-amino acid derivatives. Key methods include:

Condensation of α-amino ketones or aldehydes with α-haloacetyl halides: This classical approach involves the reaction of a 1,2-disubstituted α-amino ketone or aldehyde with a 2-bromo- or 2-chloro-substituted acid halide, followed by treatment with ammonia and air oxidation to form the pyrazinone ring system. The use of bromoacetyl bromide is preferred for better reactivity and yield. To prevent self-condensation of α-amino ketones, reactions are often conducted in cold chloroform with calcium carbonate as a base.

Transformation of diketopiperazines: Heating diketopiperazines with phosphoryl chloride converts them into chloropyrazines, which can be hydrolyzed to pyrazinones. This method allows for the preparation of variously substituted pyrazinones, including those with alkyl or aryl groups at the 3- and 6-positions.

Multicomponent reactions (MCRs): Ugi four-component reactions followed by Pictet-Spengler cyclizations have been employed to access 3,4-dihydropyrazin-2(1H)-one scaffolds efficiently. This approach uses isocyanides, aldehydes, acids, and amines to form intermediates that cyclize into pyrazinones under acidic conditions, allowing for structural diversity and high yields (35-86%).

Example Synthetic Scheme (Hypothetical)

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Synthesis of 2-bromophenoxy-substituted α-amino ketone | Coupling of 2-bromophenol with α-amino ketone precursor | 2-bromophenoxy-substituted α-amino ketone |

| 2. Condensation with bromoacetyl bromide | Cold chloroform, CaCO3, small water amount | Ketoamide intermediate |

| 3. Cyclization with ammonia, NaI | Ammonia, sodium iodide, room temperature | Dihydropyrazine intermediate |

| 4. Air oxidation | Exposure to air, mild conditions | 2(1H)-pyrazinone core |

| 5. N-1 Methylation | Methyl iodide, base (e.g., K2CO3) | 1-methyl-1,2-dihydropyrazin-2-one derivative |

Alternative Approaches

Multicomponent reactions (MCRs): The Ugi four-component reaction combined with Pictet-Spengler cyclization can be adapted to introduce the 2-bromophenoxy substituent by choosing appropriate aldehydes and acids bearing this group. This method offers operational simplicity and high yields, with the possibility of tuning substituents for biological activity.

Use of α-amino acid amides: Condensation of α-amino acid amides bearing the 2-bromophenoxy substituent with 1,2-diketones or ketoaldehydes under basic conditions can also yield substituted pyrazinones. This method benefits from mild reaction conditions and broad substrate scope.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| α-Amino ketone + α-haloacetyl halide condensation | α-amino ketone with 2-bromophenoxy substituent, bromoacetyl bromide | Ammonia, NaI, CaCO3 | Cold chloroform, air oxidation | Established method, good regioselectivity | Self-condensation risk, multiple steps |

| Diketopiperazine chlorination | Diketopiperazine derivatives | Phosphoryl chloride, alkali | Heating, hydrolysis | Direct pyrazinone formation | Limited to diketopiperazine substrates |

| Ugi four-component reaction + Pictet-Spengler | Isocyanides, aldehydes (with 2-bromophenoxy), acids, amines | Methanol, methanesulfonic acid | Room temperature, acidic cyclization | High yield, structural diversity | Requires multiple components, optimization needed |

| α-Amino acid amide condensation | α-Amino acid amide derivatives | 1,2-diketones/ketoaldehydes, base | Alkaline medium, low temperature | Mild conditions, broad scope | Preparation of amides can be challenging |

Research Findings and Notes

The use of bromoacetyl bromide is preferred for introducing the 2-bromo substituent due to its high reactivity and better yields compared to chloro analogs.

Controlling reaction temperature and the rate of base addition is critical in condensation reactions involving α-amino acid amides to maximize pyrazinone yield and minimize side reactions.

Multicomponent reactions combined with cyclization strategies provide efficient access to 3,4-dihydropyrazin-2(1H)-ones with various substituents, including bromophenoxy groups, enabling rapid synthesis of compound libraries for biological screening.

Selective N-alkylation at the imine nitrogen can be achieved under mild conditions, allowing the introduction of a methyl group at the N-1 position without affecting other sensitive functionalities.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the compound into a more reduced form, potentially altering its reactivity.

Substitution: Halogen atoms, such as bromine, can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazinones .

Scientific Research Applications

3-(2-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3-(2-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one with structurally related compounds, emphasizing substituent effects and applications:

Key Differences in Reactivity and Stability

- Substituent Effects: The bromophenoxy group in the target compound enhances electrophilicity compared to its chloro analogue (CAS: 2549040-69-7), favoring Suzuki-Miyaura couplings .

- Deamination Tendency: Unlike 3,6-diaminoalkyl derivatives (e.g., ), the bromophenoxy variant lacks amino groups, avoiding deamination side reactions during hydrogenation.

- Pharmacological Potential: The 3-aminopiperidinyl derivative (CAS: 1803599-94-1) exhibits enhanced solubility and bioavailability due to its basic amine and hydrochloride salt form, unlike the neutral bromophenoxy compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.